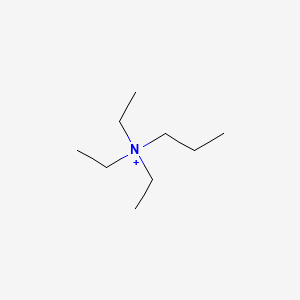
1,3-Benzodioxole-4-methanol, a-methyl-
Overview
Description
1,3-Benzodioxole-4-methanol, a-methyl- is a quaternary ammonium compound with the molecular formula C9H22IN and a molecular weight of 271.18 g/mol . It is known for its use in various chemical reactions and applications due to its unique properties.
Scientific Research Applications
1,3-Benzodioxole-4-methanol, a-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in various organic synthesis reactions, enhancing reaction rates and yields.
Biology: It can be used in the preparation of quaternary ammonium compounds with antimicrobial properties.
Medicine: Research into its potential use in drug delivery systems and as an antimicrobial agent is ongoing.
Industry: It is used in the production of other quaternary ammonium compounds and as a catalyst in industrial chemical processes
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-4-methanol, a-methyl- can be synthesized through the quaternization of triethylamine with propyl iodide. The reaction typically involves mixing triethylamine and propyl iodide in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
(C2H5)3N+C3H7I→(C2H5)3N+C3H7I−
Industrial Production Methods
Industrial production of triethylpropylammonium iodide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-4-methanol, a-methyl- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: While not commonly involved in oxidation-reduction reactions, it can act as a phase-transfer catalyst in such processes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Phase-Transfer Catalysis: 1,3-Benzodioxole-4-methanol, a-methyl- can be used as a phase-transfer catalyst in reactions involving immiscible solvents, facilitating the transfer of reactants between phases.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reactant used. For example, in a nucleophilic substitution reaction with sodium hydroxide, the product would be triethylamine and sodium iodide.
Mechanism of Action
The mechanism of action of triethylpropylammonium iodide primarily involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between immiscible phases, such as organic and aqueous phases, by forming a complex with the reactant and transporting it across the phase boundary. This enhances the reaction rate and efficiency .
Comparison with Similar Compounds
Similar Compounds
- Tetrapropylammonium iodide
- Tetrapentylammonium iodide
- Tetra-n-butylammonium iodide
Uniqueness
1,3-Benzodioxole-4-methanol, a-methyl- is unique due to its specific alkyl chain length and structure, which provide distinct solubility and reactivity properties compared to other quaternary ammonium compounds. Its ability to act as an effective phase-transfer catalyst in various reactions sets it apart from similar compounds .
Properties
IUPAC Name |
triethyl(propyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N/c1-5-9-10(6-2,7-3)8-4/h5-9H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYXSYLSCVXFDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275755 | |
| Record name | TRIETHYLPROPYLAMMONIUM IODIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7228-40-2 | |
| Record name | TRIETHYLPROPYLAMMONIUM IODIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one](/img/structure/B1660079.png)
![N-[1-(2-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B1660082.png)

